molecular formula C12H7ClN2O B13868680 7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine

7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine

Cat. No.: B13868680
M. Wt: 230.65 g/mol
InChI Key: PJGWANLBLFUBIF-UHFFFAOYSA-N
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Description

7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine is a heterocyclic compound that features a fused pyridine and furan ring system with a chlorine substituent at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridine-2-carbaldehyde with a furan derivative in the presence of a base. The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted furo[3,2-b]pyridine derivatives.

Scientific Research Applications

7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system and are known for their diverse biological activities.

    Furo[2,3-b]pyridines: Similar in structure but differ in the position of the furan ring fusion.

    Pyrrolo[3,2-b]pyridines: Another class of fused heterocycles with comparable properties.

Uniqueness: 7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine is unique due to the presence of the chlorine substituent, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with tailored properties.

Properties

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

7-chloro-2-pyridin-3-ylfuro[3,2-b]pyridine

InChI

InChI=1S/C12H7ClN2O/c13-9-3-5-15-10-6-11(16-12(9)10)8-2-1-4-14-7-8/h1-7H

InChI Key

PJGWANLBLFUBIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=NC=CC(=C3O2)Cl

Origin of Product

United States

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